2-Bromo-3-methylthiophene
Description
Properties
IUPAC Name |
2-bromo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBWYBULYUKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162194 | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-76-9 | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Laboratory-Scale Synthesis
The most widely reported method involves brominating 3-methylthiophene using NBS in a mixture of chloroform and acetic acid. A representative procedure involves dissolving 98.0 g (1.0 mol) of 3-methylthiophene in 600 mL each of chloroform and acetic acid, followed by gradual addition of 188.0 g (1.06 mol) of NBS under ice-cooling to maintain temperatures below 35°C. After 30 minutes at room temperature, the mixture is quenched with water, and the organic layer is washed sequentially with water, 1N NaOH, and water again. Drying over MgSO₄ and fractional distillation yields 128 g (72.3%) of this compound as a yellow oil.
Key Reaction Parameters:
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Molar Ratio : 1:1.06 (3-methylthiophene:NBS)
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Solvent System : Chloroform/acetic acid (1:1 v/v)
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Temperature : <35°C during exothermic addition
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Workup : Aqueous washes to remove succinimide byproducts
Solvent and Temperature Optimization
Alternative solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) have been explored, though chloroform remains preferred due to its inertness and ability to stabilize reactive intermediates. Elevated temperatures (>40°C) risk dibromination at the 5-position, reducing regioselectivity.
Alternative Brominating Agents
Ammonium Bromide with Hydrogen Peroxide
A cost-effective alternative employs ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in aqueous acetic acid. This method avoids stoichiometric NBS use, achieving comparable yields (70–90%) under mild conditions. For instance, 3-methylthiophene reacts with NH₄Br (1.2 equiv) and 30% H₂O₂ at 25°C for 2 hours, followed by standard workup.
Advantages:
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Lower Cost : NH₄Br is cheaper than NBS.
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Reduced Byproducts : No succinimide waste generation.
Industrial-Scale Production
Process Intensification
Industrial protocols scale the NBS method using continuous-flow reactors to enhance heat dissipation and minimize side reactions. Automated systems maintain precise stoichiometry and temperature control, achieving batch yields exceeding 85%.
Scalability Challenges:
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Waste Management : Large-scale succinimide byproduct disposal requires neutralization and recycling infrastructure.
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Safety : Exothermic bromination necessitates robust cooling systems.
Comparative Analysis of Methods
Table 1: Laboratory-Scale Bromination Methods
Table 2: Industrial vs. Laboratory Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous-flow reactor |
| Cooling System | Ice bath | Jacketed reactor |
| Yield | 70–90% | 85–90% |
| Byproduct Handling | Manual filtration | Automated neutralization |
Reaction Mechanism and Regioselectivity
Bromination proceeds via electrophilic aromatic substitution, where NBS generates Br⁺ in situ. The methyl group at the 3-position directs electrophiles to the 2-position due to its electron-donating inductive effect. Computational studies confirm that the 2-bromo isomer is thermodynamically favored by 12–15 kJ/mol over alternative positions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Polymerization Reactions: It can undergo autopolymerization to form polythiophenes, which are useful in electronic applications.
Common Reagents and Conditions:
Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Polymerization: Catalysts like palladium or nickel complexes are used under controlled conditions.
Major Products:
Substitution: Various substituted thiophenes depending on the reagent used.
Oxidation: Thiophene sulfoxides or sulfones.
Polymerization: Polythiophenes with applications in organic electronics.
Scientific Research Applications
2-Bromo-3-methylthiophene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.
Biology: It serves as a building block for bioactive molecules, including antiviral and anticancer agents.
Medicine: It is involved in the synthesis of pharmaceutical compounds targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylthiophene depends on its application:
In Organic Synthesis: It acts as a precursor or intermediate, undergoing various chemical transformations.
In Biological Systems: It interacts with molecular targets such as enzymes or receptors, leading to biological effects.
In Material Science: It contributes to the electronic properties of polymers, enhancing conductivity and stability.
Comparison with Similar Compounds
Key Observations :
- The methyl group in this compound increases steric hindrance compared to 2-Bromothiophene, reducing reactivity in certain electrophilic substitutions .
- Boiling points correlate with molecular weight and halogen presence; brominated derivatives generally have higher boiling points than alkylated analogs (e.g., this compound vs. 2-Methylthiophene) .
Brominated Thiophenes
- This compound : Used in Suzuki-Miyaura couplings to synthesize biaryl structures for pharmaceuticals (e.g., Tiagabine precursors) . Its methyl group directs regioselectivity in cross-coupling reactions .
- 2-Bromothiophene : Lacks steric hindrance, making it more reactive in nucleophilic substitutions. Commonly employed in polymer chemistry for polythiophene synthesis .
- 2-Bromo-5-methylthiophene : The distal methyl group minimizes steric effects, enabling efficient lithiation reactions for functionalized thiophenes .
Alkylated Thiophenes
- 2-Methylthiophene : A precursor for sulfonated polymers and charge-transport materials. Lacks bromine, limiting its utility in cross-coupling reactions .
- 2,4-Dimethylthiophene : Dual methyl groups enhance electron-donating effects, making it suitable for organic semiconductors but less reactive toward halogenation .
Industrial and Research Utility
- Pharmaceuticals : this compound is a key intermediate in synthesizing anti-inflammatory chalcones and antiviral agents .
- Polymer Science : Its methyl group improves solubility in conjugated polymers, enhancing charge mobility in organic electronics .
- Agrochemicals : Brominated thiophenes are precursors for fungicides, leveraging their halogen-mediated bioactivity .
Biological Activity
2-Bromo-3-methylthiophene is a heterocyclic organic compound with the molecular formula CHBrS and a molecular weight of 177.06 g/mol. It is primarily recognized for its role as an intermediate in the synthesis of various biologically active compounds, particularly in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its antiviral properties, potential as a pharmaceutical intermediate, and relevant case studies.
- CAS Number : 14282-76-9
- Molecular Structure :
- Chemical Structure
- Physical Properties :
- Melting Point: <25 °C
- Boiling Point: 173-176 °C
- Density: 1.572 g/mL at 25 °C
- Solubility: Soluble in chloroform and ethyl acetate; insoluble in water.
Antiviral Properties
This compound has demonstrated significant antiviral activity, particularly as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives have been identified as inhibitors of several viruses, including:
The mechanism of action appears to involve the inhibition of viral replication pathways, although specific pathways remain to be fully elucidated.
Pharmaceutical Applications
The compound is utilized as a pharmaceutical intermediate in the development of various drugs targeting neurological and infectious diseases. Notably, it has been involved in synthesizing oral α7 nicotinic receptor agonists, which are being explored for their potential therapeutic effects in cognitive disorders and neurodegenerative diseases .
Synthesis and Evaluation
A study focused on synthesizing poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene) from this compound as a starting material highlighted its utility in creating conductive polymers with potential applications in electronic devices .
Electrochemical Polymerization
Research has shown that electrochemical polymerization involving this compound can yield materials responsive to chemical warfare agents. This application underscores the compound's versatility beyond traditional pharmaceuticals .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrS |
| Molecular Weight | 177.06 g/mol |
| Melting Point | <25 °C |
| Boiling Point | 173-176 °C |
| Density | 1.572 g/mL at 25 °C |
| Solubility | Soluble in chloroform, ethyl acetate |
| Antiviral Activity | Inhibits multiple viruses |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-3-methylthiophene, and how can purity be optimized?
- Methodology : The compound is typically synthesized via bromination of 3-methylthiophene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity . For purification, column chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity (>98%) can be verified via GC-MS or HPLC, as described in protocols for analogous thiophene derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 6.5–7.2 ppm) and the methyl group (δ 2.3–2.5 ppm). The bromine substituent deshields adjacent carbons, detectable via ¹³C NMR .
- IR Spectroscopy : Absorbance peaks for C-Br (~550 cm⁻¹) and C-S (600–800 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 177 (C₅H₅BrS) with fragmentation patterns matching bromothiophene derivatives .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodology : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Stille couplings. The methyl group sterically hinders the C2 position, directing reactions to C4. Computational studies (DFT) on similar compounds suggest that electron-withdrawing effects of bromine lower the LUMO energy, facilitating nucleophilic attack .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for Pd-catalyzed couplings of this compound?
- Methodology : Discrepancies often arise from ligand choice (e.g., PPh₃ vs. XPhos) or solvent polarity. A systematic study comparing Pd(OAc)₂/XPhos in toluene (110°C, 12h) reported >85% yield, while PPh₃ in DMF gave <60% due to side reactions . Kinetic monitoring via in-situ IR or LC-MS is advised to optimize conditions.
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : DFT/B3LYP calculations assess HOMO-LUMO gaps to predict redox activity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cytochrome P450 or kinases. For instance, thiophene derivatives with bromine show enhanced inhibitory activity against enzymes due to halogen bonding .
Q. What role does this compound play in synthesizing π-conjugated polymers for optoelectronics?
- Methodology : The bromine enables polymerization via Kumada or Grignard metathesis. UV-Vis and cyclic voltammetry reveal bandgap tuning (2.1–2.4 eV) when copolymerized with EDOT. Device efficiency correlates with monomer purity (>98%), achievable via iterative Soxhlet extraction .
Data Analysis and Optimization
Q. How do solvent polarity and temperature affect the regioselectivity of electrophilic substitutions on this compound?
- Methodology : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at C5, while non-polar solvents (e.g., hexane) reduce reactivity. Kinetic studies at 25–80°C show Arrhenius behavior, with activation energies ~50 kJ/mol for nitration .
Q. What analytical approaches validate the stability of this compound under storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
